N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-30-18-8-4-3-7-17(18)20-23-24-21(29-20)22-19(26)15-9-11-16(12-10-15)31(27,28)25-13-5-2-6-14-25/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVADOGMJLIVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the 1,3,4-oxadiazole ring via cyclization of a hydrazide with an appropriate carbonyl compound under acidic conditions.
Step 2: Introduction of the methylthio phenyl group through a nucleophilic aromatic substitution reaction.
Step 3: Formation of the piperidine sulfonyl moiety using a sulfonation reaction with piperidine.
Step 4: Coupling the intermediate with a benzoyl chloride under basic conditions to achieve the final benzamide structure.
Industrial Production Methods: The industrial synthesis typically involves optimized batch or continuous flow processes to ensure high yield and purity. Parameters such as temperature, solvent choice, and reaction time are meticulously controlled. Automated synthesis platforms and robust purification techniques like chromatography and recrystallization are employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can undergo oxidation reactions under the presence of strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Can be reduced to remove the sulfone group under reducing conditions.
Substitution: Capable of undergoing nucleophilic or electrophilic substitution reactions, particularly at the benzamide and oxadiazole moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenation reagents like N-bromosuccinimide, Friedel-Crafts acylation
Major Products Formed:
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Desulfonylated compounds
Substitution: Various substituted benzamides and oxadiazole derivatives
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a building block for various functional materials.
Biology and Medicine:
Potential pharmaceutical applications due to its unique biological activity.
Research into its effects on enzyme modulation and receptor binding.
Industry:
Employed in the development of new material coatings and additives.
Utilized in agrochemical formulations for its pest-control properties.
Mechanism of Action
Molecular Targets and Pathways: The compound interacts with specific proteins and enzymes, influencing various biological pathways. It may inhibit or activate target enzymes, leading to therapeutic effects. Mechanistic studies reveal its binding affinity to enzyme active sites and receptor complexes, thus altering the biochemical landscape of cells.
Comparison with Similar Compounds
Structural Analogs in the 1,3,4-Oxadiazole Family
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences
Substituent Effects on Bioactivity :
- The 2-(methylthio)phenyl group in the target compound may enhance electron-rich aromatic interactions compared to analogs with 2,3-dihydrobenzo[d][1,4]dioxin (e.g., Compounds 18–21) .
- The piperidin-1-ylsulfonyl group introduces sulfonamide character, which is absent in HDAC-targeting analogs like the naphthalenylmethyl derivative . Sulfonamides are often associated with enzyme inhibition due to their ability to mimic transition states.
Synthetic Pathways :
- The target compound’s synthesis likely involves coupling of a substituted benzoic acid with a 1,3,4-oxadiazole precursor, similar to methods used for Compounds 18–21 (e.g., Method A/B with catalysts like 4B and pyridine) .
- In contrast, analogs with antibacterial activity (e.g., 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine) require multi-step protocols involving hydrazine and CS₂ .
Purity and Characterization: Compounds 18–21 achieved >95% purity via HPLC, suggesting rigorous quality control for pharmacological applications .
Biological Activity
N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Properties
The compound features a unique combination of an oxadiazole ring and a piperidine moiety, which are known for their pharmacological significance. The methylthio group enhances its reactivity and biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The oxadiazole moiety is known for its role in:
- Enzyme Inhibition : Compounds with oxadiazole structures often inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases.
- Antimicrobial Activity : The presence of the piperidine sulfonyl group suggests potential antibacterial properties, as piperidine derivatives have been linked to antimicrobial effects.
Biological Activities
Research has indicated several notable biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro.
- Neuroprotective Effects : By inhibiting AChE, it may offer protective effects against neurodegeneration.
Antimicrobial Studies
A study conducted on a series of oxadiazole derivatives found that the presence of the methylthio group significantly enhanced antibacterial activity compared to similar compounds lacking this feature. The compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Test Compound | Antibacterial | 10 |
| Control Compound | Antibacterial | 25 |
Anticancer Studies
In vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 12 |
| HeLa (Cervical Cancer) | 18 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide?
- Answer : The synthesis typically involves sequential functionalization:
Oxadiazole formation : Cyclization of a thiosemicarbazide intermediate with POCl₃ at 90°C under reflux (3–6 hours), followed by neutralization with NH₃ to isolate the oxadiazole core .
Sulfonylation : Reacting 4-(piperidin-1-ylsulfonyl)benzoyl chloride with the oxadiazole intermediate in dichloromethane (DCM) at 0–5°C, using triethylamine as a base to promote coupling .
- Key parameters : Optimize yield by controlling pH during precipitation and using anhydrous solvents.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Answer : Use a multi-technique approach:
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to verify aromatic protons (δ 7.2–8.1 ppm), sulfonyl groups (δ 3.1–3.5 ppm for piperidine), and methylthio substituents (δ 2.5 ppm) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak [M+H]⁺ at m/z 459.12 (calculated) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Answer : Prioritize:
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during sulfonamide coupling?
- Answer :
- Solvent selection : Replace DCM with dimethylformamide (DMF) to enhance solubility of polar intermediates .
- Temperature control : Maintain 0–5°C during benzoyl chloride addition to minimize side reactions.
- Catalyst screening : Test coupling agents like HATU vs. EDC/HOBt for efficiency .
- Example optimization data :
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| EDC/HOBt | 72 | 92 |
| HATU | 85 | 97 |
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null results)?
- Answer :
- Dose-response validation : Re-test activity across a wider concentration range (0.1–100 µM) to identify threshold effects.
- Strain specificity : Compare activity against gram-positive vs. gram-negative bacteria or drug-resistant strains .
- Mechanistic studies : Use fluorescence microscopy (SYTOX Green uptake) to confirm membrane disruption vs. metabolic inhibition .
Q. What computational strategies are effective for predicting target interactions of this compound?
- Answer :
- Molecular docking : Use AutoDock Vina to model binding to E. coli dihydrofolate reductase (PDB: 1RX2) or human topoisomerase II (PDB: 1ZXM) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- Pharmacophore mapping : Identify critical features (e.g., sulfonyl acceptor, oxadiazole π-π interactions) using Schrödinger Phase .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Answer : Systematically modify:
- Piperidine substituents : Replace with morpholine or pyrrolidine to alter sulfonamide electronics .
- Methylthio group : Substitute with ethylthio or halogenated variants to enhance lipophilicity .
- Bioisosteric replacement : Swap oxadiazole with 1,2,4-triazole and compare activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
